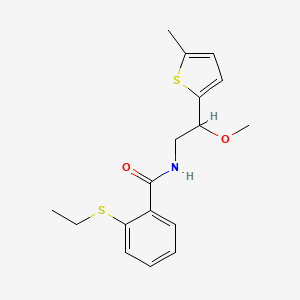

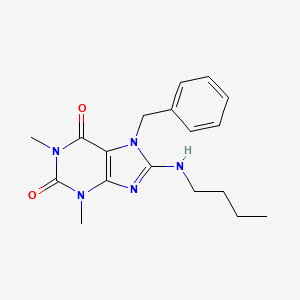

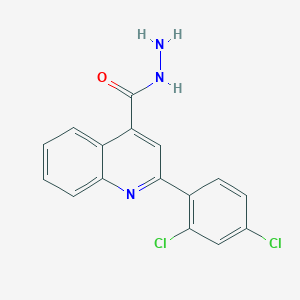

2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamides often serve as ligands for various receptors and have been studied for their potential as therapeutic agents in a variety of medical conditions.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the case of the provided compound, the synthesis would likely involve the introduction of the ethylthio and methoxy groups to the benzamide core. The papers provided do not directly describe the synthesis of this specific compound, but they do discuss the synthesis of related benzamide derivatives, which often require multiple steps, including activation of the carboxylic acid, protection of functional groups, and final deprotection .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. The presence of substituents like ethylthio and methoxy groups can significantly influence the compound's binding affinity and selectivity. For instance, the introduction of alkyl chains and semirigid analogues in benzamide derivatives has been shown to affect their affinity for dopamine receptors . The stereochemistry of the compound, as seen in the synthesis of optical isomers of a related benzamide, can also play a significant role in its pharmacological activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including substitutions, due to the presence of an amide bond and aromatic system. The reactivity can be influenced by the substituents attached to the benzamide core. For example, the presence of a methoxy group can impact the electronic properties of the molecule and its susceptibility to nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties, which are important for the compound's bioavailability and pharmacokinetics. For example, the presence of a methoxy group can increase the lipophilicity of the compound, potentially affecting its absorption and distribution in the body . The compound's stability can be assessed through various analytical methods, such as liquid chromatography-tandem mass spectrometry, as demonstrated for a glyburide analogue .

Aplicaciones Científicas De Investigación

Synthesis and Activity Relationship Studies

The compound 2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide belongs to a broader class of benzamides, which have been extensively studied for their diverse biological activities. Synthesis and structure-activity relationship (SAR) studies of benzamides have provided insights into their potential as neuroleptic agents. For instance, a series of benzamides designed as potential neuroleptics showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, demonstrating a good correlation between structure and activity. Such compounds are expected to serve as potent drugs with fewer side effects in the treatment of psychosis (Iwanami et al., 1981).

Structural Modifications and Binding Affinity

Further modifications and analysis of benzamide derivatives have led to the identification of compounds with significant binding affinity to dopamine receptors, highlighting their potential as selective ligands for neurological research and therapy. A study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, including modifications to benzamide PB12, indicated changes that lead to moderate D(3) receptor affinity, suggesting their utility in developing neurological disorder treatments (Leopoldo et al., 2002).

Antimicrobial and Anticancer Properties

Benzamides have also been explored for their antimicrobial properties. Acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)benzoylthioureas, have shown activity against various bacterial and fungal strains at low concentrations, demonstrating their potential as novel antimicrobial agents with broad-spectrum activity (Limban et al., 2011). Additionally, N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have exhibited moderate to good anticancer activity against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Mohan et al., 2021).

Enzyme Inhibition for Therapeutic Applications

The synthesis of benzofuran hydroxamic acids as inhibitors of the 5-lipoxygenase enzyme highlights another therapeutic dimension of benzamide derivatives. These compounds have shown potent in vitro and in vivo activity, underscoring their potential in developing treatments for conditions mediated by 5-lipoxygenase, such as inflammatory diseases (Ohemeng et al., 1994).

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-4-21-15-8-6-5-7-13(15)17(19)18-11-14(20-3)16-10-9-12(2)22-16/h5-10,14H,4,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHRRTAFCLMQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)

![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2527715.png)

![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)